N,N'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea
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Overview
Description
N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea typically involves the reaction of 4-methyl-2-aminobenzothiazole with thiourea under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, contributing to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of other heterocyclic compounds.
Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-inflammatory agent.
The uniqueness of N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other benzothiazole derivatives, leading to its distinct biological activities and applications.
Properties
CAS No. |
62540-41-4 |
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Molecular Formula |
C17H14N4S3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1,3-bis(4-methyl-1,3-benzothiazol-2-yl)thiourea |
InChI |
InChI=1S/C17H14N4S3/c1-9-5-3-7-11-13(9)18-16(23-11)20-15(22)21-17-19-14-10(2)6-4-8-12(14)24-17/h3-8H,1-2H3,(H2,18,19,20,21,22) |
InChI Key |
NOFVBIVHBJTDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=S)NC3=NC4=C(C=CC=C4S3)C |
Origin of Product |
United States |
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